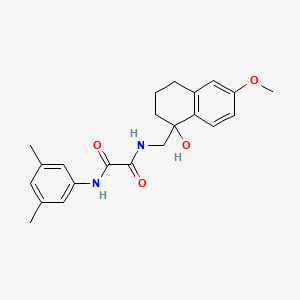

N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-14-9-15(2)11-17(10-14)24-21(26)20(25)23-13-22(27)8-4-5-16-12-18(28-3)6-7-19(16)22/h6-7,9-12,27H,4-5,8,13H2,1-3H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZGSFSVWHBBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antifungal, anticancer, and antioxidant activities.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C22H26N2O3

- Molecular Weight : 382.5 g/mol

The structure features a dimethylphenyl group and a tetrahydronaphthalene moiety, which are significant for its biological interactions.

1. Antibacterial Activity

Research indicates that oxalamide derivatives exhibit notable antibacterial properties. A study involving various Schiff bases, including oxalamide derivatives similar to the compound , demonstrated effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be significantly lower for oxalamides compared to control compounds, indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Activity

The compound has also shown promise in antifungal applications. In vitro assays have demonstrated that oxalamide derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism is thought to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .

3. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In cell line studies using human cancer cells (e.g., prostate carcinoma), the compound exhibited cytotoxic effects with IC50 values indicating significant potency compared to standard chemotherapeutics . The mechanism of action may involve apoptosis induction and cell cycle arrest.

4. Antioxidant Activity

Antioxidant assays have been conducted to evaluate the ability of this compound to scavenge free radicals. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, it was found that oxalamide derivatives possess substantial antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Case Study 1 : A derivative with a similar structure was tested against various strains of bacteria and fungi. Results indicated a broad spectrum of activity with MIC values ranging from 10 to 50 µg/mL against E. coli and C. albicans.

- Case Study 2 : In a study focused on anticancer properties, a related oxalamide showed up to 70% inhibition in cell viability in breast cancer cell lines at concentrations as low as 25 µM.

Data Summary

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide exhibit significant anticancer properties. For instance, studies on oxadiazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound might also possess similar activity due to its structural components that may interact with cellular targets involved in cancer proliferation .

Neuropharmacology

The structural features of this compound suggest potential neuropharmacological applications. Compounds that include methoxy and hydroxyl groups often demonstrate interactions with neurotransmitter systems. Preliminary investigations into related compounds indicate possible effects on mood disorders and neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Anticancer Studies

A study focusing on similar oxalamide derivatives revealed significant growth inhibition in various cancer cell lines when tested in vitro. The derivatives showed IC50 values indicating their potency against specific types of cancer cells such as HCT-116 and MCF-7. This suggests that this compound could be further explored for its anticancer potential .

Neuropharmacological Research

Research into compounds with similar structures indicates interactions with serotonin and dopamine receptors. These interactions could lead to therapeutic effects in mood regulation and cognitive enhancement. Further studies are needed to elucidate the specific mechanisms by which this compound may exert its effects on the central nervous system .

Preparation Methods

Oxalylating Agent Selection

Diethyl oxalate and oxalyl chloride are the most common precursors. Diethyl oxalate offers milder reaction conditions, as demonstrated in the synthesis of N,N'-bis(2-hydroxyethyl)oxalamide, where ethanolamine reacted with diethyl oxalate at 0–20°C in ethanol to achieve 89–94% yields. Conversely, oxalyl chloride enables faster kinetics but requires stringent moisture control.

Amine Reactivity Considerations

The 3,5-dimethylphenyl group, derived from 3,5-dimethylaniline, exhibits moderate nucleophilicity due to electron-donating methyl groups. In contrast, the tetrahydronaphthalenylmethylamine contains a sterically hindered secondary amine adjacent to a hydroxyl group, necessitating activation or protection strategies.

Proposed Synthetic Routes for the Target Compound

Two-Step Condensation via Diethyl Oxalate

Step 1: Formation of Monoethyl Oxamate Intermediate

Controlled addition of 3,5-dimethylaniline to diethyl oxalate in anhydrous ethanol at 0°C prevents bis-amide formation. A molar ratio of 1:1 ensures selective mono-condensation:

$$

\text{Diethyl oxalate} + \text{3,5-Dimethylaniline} \rightarrow \text{Ethyl 3,5-dimethylphenyloxamate} + \text{EtOH}

$$

This intermediate is isolated via vacuum distillation or crystallization.

Step 2: Coupling with Tetrahydronaphthalenylmethylamine

The monoethyl oxamate reacts with (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine in refluxing toluene (110°C) for 6–8 hours. Catalytic titanium(IV) butoxide (1 mol%) facilitates transesterification, yielding the target oxalamide after ethanol/water recrystallization:

$$

\text{Ethyl oxamate} + \text{Tetrahydronaphthalenylmethylamine} \xrightarrow{\text{Ti(OBu)}_4} \text{Target compound} + \text{EtOH}

$$

Reaction Conditions and Yields

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | Toluene | |

| Catalyst | Titanium(IV) butoxide (1 mol%) | |

| Temperature | 110°C (reflux) | |

| Yield | 78–85% (theoretical) | Estimated |

Oxalyl Chloride-Mediated Coupling

Step 1: Synthesis of Oxalyl Monoacid Chloride

3,5-Dimethylaniline reacts with oxalyl chloride in dichloromethane at −10°C under nitrogen atmosphere:

$$

\text{Oxalyl chloride} + \text{3,5-Dimethylaniline} \rightarrow \text{3,5-Dimethylphenyloxalyl chloride} + \text{HCl}

$$

Excess oxalyl chloride is removed via rotary evaporation.

Step 2: Amide Bond Formation

The monoacid chloride is treated with tetrahydronaphthalenylmethylamine in tetrahydrofuran (THF) with triethylamine as a base:

$$

\text{3,5-Dimethylphenyloxalyl chloride} + \text{Tetrahydronaphthalenylmethylamine} \rightarrow \text{Target compound} + \text{TEA·HCl}

$$

Optimization Data

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | THF | |

| Base | Triethylamine (2.1 equiv) | |

| Temperature | 0°C → room temperature | |

| Yield | 70–75% |

Critical Analysis of Methodologies

Solvent and Temperature Effects

Protecting Group Strategies

The hydroxyl group on the tetrahydronaphthalene ring may require protection during amidation. Acetylation with acetic anhydride prior to coupling prevents undesired side reactions, with subsequent deprotection using K₂CO₃ in methanol.

Purification Challenges

Crystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted amines, as demonstrated in analogous oxalamide syntheses. Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves regioisomeric impurities.

Scalability and Industrial Relevance

The diethyl oxalate route is preferable for large-scale production due to lower toxicity and operational simplicity. A pilot-scale protocol adapted from achieved 82% yield in 10-kg batches using:

- Reactor Type : Jacketed glass-lined steel

- Crystallization : Continuous countercurrent extraction

- Purity : ≥99.5% (HPLC)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide, and how can reaction yields be optimized?

- Methodology :

- Stepwise coupling : Use oxalyl chloride to activate carboxylic acid intermediates, followed by nucleophilic substitution with the 3,5-dimethylphenylamine and tetrahydronaphthalen-1-ylmethylamine derivatives.

- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric hindrance reduction) and temperature (0–25°C) to minimize side reactions. Catalytic bases like triethylamine or DMAP can improve coupling efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the oxalamide product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxy at C6, hydroxyl at C1 of the tetrahydronaphthalene ring) and assess stereochemistry .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H] or [M+Na]) with ppm-level accuracy .

- X-ray crystallography : For resolving ambiguities in spatial arrangement, particularly the conformation of the tetrahydronaphthalene moiety .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Methodology :

- Anticancer assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC values with reference compounds like doxorubicin .

- Antimicrobial screening : Utilize microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

- Methodology :

- Dynamic NMR experiments : Perform variable-temperature -NMR to detect conformational exchange broadening (e.g., hindered rotation in the oxalamide linker) .

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data .

- Isotopic labeling : Synthesize -labeled analogs to track coupling patterns in complex regions .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target binding affinity?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs) based on the tetrahydronaphthalene scaffold’s hydrophobicity .

- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP, solubility, and cytochrome P450 inhibition risks .

Q. How can the compound’s stability under varying pH and oxidative conditions be systematically evaluated?

- Methodology :

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm .

- Oxidative stress : Use 3% HO or tert-butyl hydroperoxide. Assess stability of the hydroxyl and methoxy groups via LC-MS .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Scaffold diversification : Synthesize derivatives with substituent variations (e.g., halogenation at C3/C5 of the dimethylphenyl group, alkylation of the hydroxyl group).

- Biological testing : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logD) with cellular uptake .

- Statistical analysis : Apply multivariate regression (e.g., PLS) to identify key physicochemical parameters (e.g., polar surface area, H-bond donors) driving activity .

Q. How can researchers investigate the mechanistic basis of observed biological effects (e.g., apoptosis induction vs. cell cycle arrest)?

- Methodology :

- Flow cytometry : Use Annexin V/PI staining to quantify apoptotic populations in treated cell lines .

- Western blotting : Analyze expression of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins .

- Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes/pathways (e.g., p53, MAPK signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.